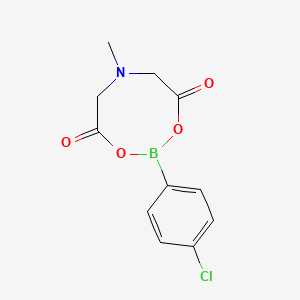

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and controlled release of boronic acids under mild conditions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNGOMKOQANLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-chlorophenylboronic acid with appropriate dioxazaborocane precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various targets.

- Case Study : Research has indicated that similar dioxazaborocane derivatives exhibit antitumor activity. Investigating the structure-activity relationship (SAR) of this compound could lead to the development of effective anticancer agents.

Material Science

Due to its boron content, this compound can be utilized in the development of advanced materials with unique properties.

- Application : It can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Catalysis

The compound's boron atom can serve as a Lewis acid, making it useful as a catalyst in various organic reactions.

- Example : It may facilitate reactions such as Diels-Alder or Michael additions, providing pathways for synthesizing complex molecules efficiently.

Electrochemistry

Recent studies have explored the use of boron-containing compounds in lithium-ion battery electrolytes.

- Case Study : A patent application describes using similar compounds as additives in lithium-ion batteries to enhance electrolyte performance and stability under operational conditions .

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with biological molecules through its boron atom. The boron atom can form stable complexes with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or the induction of cell death in cancer cells. The compound’s ability to deliver boron to specific targets makes it a valuable tool in BNCT.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and its analogs:

*Calculated based on analogs; †Inferred from fluorophenyl analog .

Key Observations:

- Molecular Weight Trends : Halogen substituents increase molecular weight in the order F < Cl < Br. The 4-bromophenyl derivative (311.92 g/mol) is significantly heavier than the fluorophenyl (251.02 g/mol) and inferred chlorophenyl (~267.48 g/mol) analogs .

- Synthetic Yields : Yields vary widely; the 2-hydroxyphenyl derivative was synthesized in only 11% yield due to solubility challenges , while a dichlorobenzimidazole-containing analog achieved 89% yield under optimized conditions . This suggests that steric and electronic effects of substituents critically impact reaction efficiency.

Reactivity and Spectral Data

- NMR Shifts : For the 2-hydroxyphenyl analog, aromatic protons resonate at δ 7.38 (d), 7.17 (t), and 6.81–6.73 (m), with a hydroxyl proton at δ 9.58 . The electron-withdrawing chloro substituent in the 4-position would likely deshield adjacent protons, shifting resonances upfield compared to electron-donating groups.

- Collision Cross-Section (CCS) : The 4-fluorophenyl derivative exhibits a predicted CCS of 154.3 Ų for [M+H]⁺, influenced by its planar aromatic ring and boronate geometry . Chloro- and bromophenyl analogs may show larger CCS values due to increased mass and polarizability.

Biological Activity

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its potential biological applications. This compound has garnered attention due to its unique structural properties, which facilitate interactions with biological molecules. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Overview

- IUPAC Name: 2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- Molecular Formula: C11H11BClNO4

- Molecular Weight: 267.48 g/mol

- CAS Number: 1257651-06-1

The biological activity of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is primarily attributed to the presence of the boron atom in its structure. Boron compounds have been shown to interact with biological molecules through the formation of stable complexes. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Induction of Cell Death: In cancer cells, the compound's ability to deliver boron can enhance the effectiveness of boron neutron capture therapy (BNCT), leading to targeted cell death.

Biological Activities and Applications

Research has indicated several promising biological activities for this compound:

Anticancer Activity

Studies have explored the use of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a potential agent in cancer therapy. Its mechanism of action involves:

- Boron Neutron Capture Therapy (BNCT): The compound serves as a boron delivery agent in BNCT, where boron atoms capture thermal neutrons to produce high-energy alpha particles that selectively destroy cancer cells while sparing surrounding healthy tissue.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. It has been tested against various bacterial strains and showed promising results in inhibiting growth.

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of this compound:

Case Studies

Several case studies illustrate the compound's efficacy in different applications:

-

Cancer Treatment:

- A study demonstrated that administering 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in conjunction with neutron irradiation significantly reduced tumor size in animal models.

-

Antimicrobial Testing:

- In vitro testing revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus, suggesting potential for development into an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can experimental design minimize trial-and-error approaches?

- Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Central Composite Design (CCD) or Box-Behnken models can identify critical factors and interactions . Integrate computational reaction path searches (quantum chemistry) to predict feasible pathways, followed by experimental validation to narrow optimal conditions, as demonstrated by ICReDD’s feedback loop between computation and experimentation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR for aromatic and methyl group assignments; ¹¹B NMR to confirm boronate ester formation .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and B-O vibrational modes.

- X-ray Diffraction (XRD) : Resolve crystal structure and intermolecular interactions.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

Q. How should researchers handle safety risks associated with synthesizing and storing this compound?

- Methodological Answer :

- Synthesis : Use inert gas purging (N₂/Ar) to prevent moisture-sensitive boronate ester degradation .

- Storage : Keep in airtight, corrosion-resistant containers at controlled temperatures (<50°C) and low humidity .

- Waste Disposal : Neutralize reactive intermediates (e.g., hydrolysis under basic conditions) before disposal to avoid environmental release .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for reactions involving the boronate ester moiety.

- COMSOL Multiphysics with AI Integration : Simulate reaction dynamics (e.g., diffusion rates, heat transfer) under varying conditions (pH, solvent) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions between experimental data and theoretical predictions in its reaction mechanisms?

- Methodological Answer :

- Cross-Validation : Compare kinetic data (e.g., rate constants) with ab initio calculations to refine theoretical models .

- Sensitivity Analysis : Use DOE to isolate variables causing discrepancies (e.g., solvent polarity effects on intermediate stability) .

- In Situ Spectroscopy : Monitor reaction progress via real-time Raman or UV-Vis to detect transient intermediates not accounted for in simulations .

Q. How can researchers assess the environmental impact of this compound using computational tools?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) : Predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) based on molecular descriptors .

- Atmospheric Fate Modeling : Simulate degradation pathways (e.g., hydrolysis, photolysis) using software like EPI Suite or AOPWIN .

- Life Cycle Assessment (LCA) : Track environmental persistence and bioaccumulation potential through compartmental models (air, water, soil) .

Q. What advanced separation techniques optimize the purification of this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Chromatography : Use functionalized membranes for selective boron-containing compound isolation .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) and column chemistry (C18 or HILIC) for polar boronate esters.

- Crystallization Screening : Employ high-throughput platforms to identify solvents and additives that enhance crystal yield .

Data Contradiction and Optimization

Q. How do researchers address variability in synthetic yields across different batches?

- Methodological Answer :

- Statistical Process Control (SPC) : Implement control charts to monitor critical parameters (e.g., reaction time, stoichiometry) and identify outliers .

- Robust Optimization : Use Taguchi methods to design experiments that minimize sensitivity to noise factors (e.g., ambient humidity) .

Q. What role do ligand effects play in stabilizing the boronate ester ring during catalytic applications?

- Methodological Answer :

- Computational Ligand Screening : Use molecular docking simulations to evaluate ligand-B interactions and predict steric/electronic effects .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated ligands to probe transition-state stabilization .

Tables for Methodological Reference

| Experimental Design Matrix (DOE Example) |

|---|

| Factor |

| Temperature (°C) |

| Solvent Polarity |

| Catalyst Loading |

| Computational Parameters for DFT |

|---|

| Software |

| Basis Set |

| Solvent Model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.